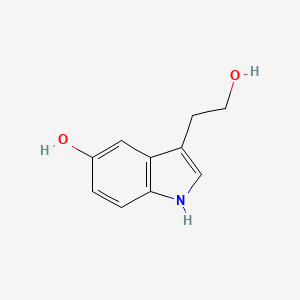

5-Hydroxytryptophol

Description

This compound has been reported in Hyrtios erectus with data available.

5-Hydroxy-indole-3-ethanol.

from the marine sponges Hyrtios erectus and H. reticulatus; structure in first source

Properties

IUPAC Name |

3-(2-hydroxyethyl)-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,5-6,11-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQROHCSYOGBQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165505 | |

| Record name | Hydroxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154-02-9 | |

| Record name | 5-Hydroxytryptophol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxytryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytryptophol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1H-indole-3-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYTRYPTOPHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52MNE52QA1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Pathway: A Technical Guide to 5-Hydroxytryptophol Biosynthesis in Fungal Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytryptophol, an indole compound with potential pharmacological significance, represents a fascinating yet underexplored area of fungal secondary metabolism. While the biosynthesis of its structural analog, tryptophol, is well-characterized in certain fungi, the precise pathways leading to this compound remain largely enigmatic. This technical guide synthesizes the current understanding of related biosynthetic pathways in fungi to propose a putative route for this compound formation. It provides a comprehensive overview of the key enzymatic steps, potential regulatory mechanisms, and detailed experimental protocols to facilitate further research in this nascent field. This document is intended to serve as a foundational resource for researchers aiming to elucidate and potentially engineer the fungal production of this intriguing molecule.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant biological activities. Among these are indole alkaloids, a class of compounds derived from the amino acid tryptophan, which includes well-known psychoactive compounds and valuable pharmaceuticals. This compound, while not as extensively studied as other tryptamine derivatives, holds interest due to its structural relationship to serotonin and melatonin. Its biosynthesis in fungi is not well-documented, but can be inferred from established metabolic pathways for related indole compounds. This guide will delve into the likely biosynthetic route, drawing parallels from the production of 5-hydroxytryptophan (5-HTP) and tryptophol in fungal systems.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in fungi is hypothesized to proceed from the essential amino acid L-tryptophan through a multi-step enzymatic cascade. Two primary putative pathways are proposed, both converging on the final reduction step.

Pathway A: Via 5-Hydroxytryptophan (5-HTP)

This pathway commences with the hydroxylation of L-tryptophan, a reaction that can be achieved in fungi through heterologous expression of specific enzymes.

-

Hydroxylation of L-Tryptophan: The initial and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This is catalyzed by a tryptophan-5-hydroxylase (TPH) , an enzyme not commonly found in most fungi but which can be introduced via genetic engineering. Phenylalanine-4-hydroxylase has also been shown to exhibit this activity.[1]

-

Transamination of 5-HTP: The amino group of 5-HTP is removed by a transaminase , yielding 5-hydroxyindole-3-pyruvic acid.

-

Decarboxylation: A decarboxylase then removes the carboxyl group from 5-hydroxyindole-3-pyruvic acid to form 5-hydroxyindole-3-acetaldehyde.

-

Reduction: Finally, a dehydrogenase reduces 5-hydroxyindole-3-acetaldehyde to this compound.

Pathway B: Via Tryptophol

This pathway involves the initial formation of tryptophol, followed by a subsequent hydroxylation.

-

Transamination of L-Tryptophan: An aromatic aminotransferase converts L-tryptophan to indole-3-pyruvic acid.

-

Decarboxylation: A pyruvate decarboxylase acts on indole-3-pyruvic acid to produce indole-3-acetaldehyde.

-

Reduction: An alcohol dehydrogenase reduces indole-3-acetaldehyde to tryptophol.

-

Hydroxylation: A cytochrome P450 monooxygenase or another hydroxylase would then catalyze the specific hydroxylation of tryptophol at the 5-position of the indole ring to yield this compound.

The following diagram illustrates the proposed biosynthetic pathways for this compound.

Caption: Proposed biosynthetic pathways for this compound in fungi.

Key Enzymes and Their Regulation

The biosynthesis of this compound is dependent on several classes of enzymes. The regulation of these enzymes is critical for controlling the flux through the pathway.

-

Tryptophan-5-Hydroxylase (TPH): This is a key enzyme in Pathway A. In fungi, this activity is typically not endogenous and requires heterologous expression. The activity of TPH is dependent on cofactors such as tetrahydrobiopterin and iron.[2]

-

Aromatic Aminotransferases: These enzymes catalyze the initial transamination of tryptophan or 5-HTP. Their expression and activity can be influenced by the availability of nitrogen sources.

-

Decarboxylases: These enzymes are crucial for converting the pyruvic acid intermediates to aldehydes.

-

Alcohol Dehydrogenases: These enzymes perform the final reduction step to yield tryptophol or this compound. Fungi possess a variety of alcohol dehydrogenases with different substrate specificities and cofactor requirements (NADH or NADPH).[3][4]

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are strong candidates for the hydroxylation of tryptophol in Pathway B. Fungal genomes often contain a large number of CYP genes, and these enzymes are known to be involved in the hydroxylation of a wide range of substrates, including indole alkaloids.[3][5][6] The expression of CYPs can be induced by various substrates and environmental conditions.

The overall regulation of the pathway is likely integrated with the broader control of amino acid and secondary metabolism in the fungus.

Quantitative Data

Currently, there is a notable absence of published quantitative data on the production of this compound in any native fungal species. Research has primarily focused on the production of its precursor, 5-HTP, in genetically engineered microorganisms, or on the quantification of tryptophol.

| Compound | Fungal Species | Production Titer | Reference |

| 5-Hydroxytryptophan | Saccharomyces cerevisiae (engineered) | Not specified | [1] |

| Tryptophol | Saccharomyces cerevisiae (engineered) | Up to 266.31 mg/L | [7] |

This table highlights the need for further research to quantify the natural production levels of this compound in various fungal species and to optimize its production through metabolic engineering.

Experimental Protocols

The following protocols provide a framework for the investigation of this compound biosynthesis in fungal species.

Fungal Cultivation and Metabolite Extraction

This protocol outlines the general procedure for cultivating fungi and extracting indole compounds for analysis.

Caption: General workflow for fungal metabolite extraction.

Methodology:

-

Cultivation: Grow the fungal species of interest in a suitable liquid or solid medium. For induction of secondary metabolism, nutrient-limiting conditions can be employed.

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Extraction: Extract the mycelium and the culture broth separately with an organic solvent such as ethyl acetate. This should be performed multiple times to ensure complete extraction.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.

Analytical Methods for this compound Quantification

Accurate quantification of this compound requires sensitive analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a fluorescence or diode array detector can be used for the separation and quantification of this compound. A C18 reversed-phase column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.[8][9][10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity for the identification and quantification of this compound. Electrospray ionization (ESI) is a common ionization technique used for this compound.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, often requiring derivatization of the compound to increase its volatility.[12][13]

Enzyme Assays

To characterize the enzymes involved in the biosynthetic pathway, specific enzyme assays are required.

-

Tryptophan Hydroxylase Assay: The activity of TPH can be measured by monitoring the formation of 5-HTP from tryptophan using HPLC.

-

Transaminase Assay: Transaminase activity can be determined by measuring the formation of the corresponding α-keto acid from the amino acid substrate.

-

Decarboxylase Assay: Decarboxylase activity can be assayed by measuring the production of the aldehyde product or the release of CO2.

-

Alcohol Dehydrogenase Assay: The activity of alcohol dehydrogenases can be monitored spectrophotometrically by following the change in absorbance of NADH or NADPH.

-

Cytochrome P450 Monooxygenase Assay: Assaying P450 activity can be more complex. A common method involves using a model substrate that produces a fluorescent or colored product upon hydroxylation. For specific activity with tryptophol, a chromatographic method (HPLC or LC-MS) would be required to measure the formation of this compound.[14][15]

Heterologous Expression of Fungal Genes

To confirm the function of candidate genes from the biosynthetic pathway, they can be heterologously expressed in a suitable host, such as Saccharomyces cerevisiae or Escherichia coli.

Caption: Workflow for heterologous gene expression and functional analysis.

Methodology:

-

Gene Isolation: Isolate the target gene from the fungal species of interest using PCR.

-

Vector Construction: Clone the gene into a suitable expression vector under the control of a strong, inducible promoter.

-

Transformation: Transform the expression vector into the chosen host organism.

-

Expression: Induce the expression of the gene under appropriate conditions.

-

Functional Analysis: Perform whole-cell biotransformation assays or prepare cell-free extracts to test the enzymatic activity of the expressed protein with the relevant substrates.[16][17][18]

Conclusion and Future Perspectives

The biosynthesis of this compound in fungal species is a promising but largely unexplored field of research. This guide provides a theoretical framework and practical methodologies to begin to unravel this biosynthetic pathway. Future research should focus on:

-

Screening of Fungal Species: A systematic screening of diverse fungal species for the natural production of this compound is warranted.

-

Gene Discovery: Identification and characterization of the specific genes and enzymes involved in the pathway are crucial.

-

Metabolic Engineering: Once the pathway is elucidated, metabolic engineering strategies can be employed to enhance the production of this compound in a suitable fungal host.

-

Pharmacological Evaluation: Further investigation into the biological activities of this compound will be essential to determine its potential for drug development.

By building upon the knowledge of related indole alkaloid biosynthesis and employing the experimental approaches outlined in this guide, the scientific community can begin to illuminate the fascinating biochemistry of this compound in fungi and unlock its potential applications.

References

- 1. Molecular basis of 5-hydroxytryptophan synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Fungal Cytochrome P450 Monooxygenases: Their Distribution, Structure, Functions, Family Expansion, and Evolutionary Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of 5-hydroxytryptamine (serotonin) against Aspergillus spp. in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial Hydroxylation of Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 enzyme systems in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 8. iris.unito.it [iris.unito.it]

- 9. asianpubs.org [asianpubs.org]

- 10. Determination of urinary this compound by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of urinary this compound glucuronide by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass fragmentography of this compound and 5-methoxytryptophol in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Levels of this compound in cerebrospinal fluid from alcoholics determined by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Strategies to Better Target Fungal Squalene Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.igem.org [static.igem.org]

- 16. Development of a P450 Fusion Enzyme for Biaryl Coupling in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heterologous expression of fungal cytochromes P450 (CYP5136A1 and CYP5136A3) from the white-rot basidiomycete Phanerochaete chrysosporium: Functionalization with cytochrome b5 in Escherichia coli [pubmed.ncbi.nlm.nih.gov]

- 18. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of Tryptophan-Derived Indole Alcohols in Microbial Communication: A Technical Guide

An in-depth technical guide on the role of 5-Hydroxytryptophol in microbial communication is provided below, designed for researchers, scientists, and drug development professionals.

Introduction

Microbial communication, or quorum sensing (QS), is a sophisticated cell-to-cell signaling process that allows bacteria and fungi to coordinate gene expression and collective behaviors such as biofilm formation, virulence, and secondary metabolite production. This regulation is mediated by small, diffusible signaling molecules. While many such molecules have been identified, the full chemical vocabulary of the microbial world remains largely unexplored.

This technical guide focuses on the potential role of this compound (5-HTOL), an indole alcohol derived from the essential amino acid tryptophan. Direct research on 5-HTOL as a microbial signaling molecule is nascent. However, its structural similarity to the known fungal quorum-sensing molecule, tryptophol, suggests a plausible role in intercellular communication. This document will, therefore, use tryptophol as a primary analogue to explore the potential functions, signaling pathways, and experimental investigation of 5-HTOL in microbial ecosystems. We will also discuss related tryptophan derivatives to provide a broader context for this emerging class of signaling molecules.

Tryptophol: A Model for Tryptophan-Derived Fungal Communication

Tryptophol is an aromatic alcohol that has been identified as a quorum-sensing molecule in the polymorphic fungus Candida albicans and the budding yeast Saccharomyces cerevisiae.[1][2][3] In C. albicans, a significant human fungal pathogen, tryptophol, along with another aromatic alcohol, phenylethanol, acts as an autoantibiotic.[4]

The production of these aromatic alcohols, including tryptophol, is linked to the metabolism of aromatic amino acids.[5][6][7] In S. cerevisiae, tryptophol and phenylethanol are potent inducers of morphogenesis, stimulating the transition from a yeast-like to a filamentous, pseudohyphal form, particularly under conditions of nitrogen starvation.[2][8] This morphological switch is a key aspect of fungal development and virulence. Interestingly, while C. albicans produces these molecules, it appears to be insensitive to their morphogenetic effects, unlike S. cerevisiae.[1][8] Instead, another aromatic alcohol, tyrosol, promotes the formation of germ tubes and biofilms in C. albicans.[8]

The biosynthesis of tryptophol in fungi follows the fusel oil pathway, which involves the transamination, decarboxylation, and subsequent reduction of tryptophan.[5][6][7] The production of these alcohols is influenced by environmental conditions such as pH, oxygen levels, and the availability of precursor amino acids.[5][6][7]

Recent research has also highlighted the anti-inflammatory properties of tryptophol (indole-3-ethanol) produced by the gut fungus Clavispora lusitaniae, suggesting a role in host-microbe interactions and the modulation of colitis.[9] This discovery opens up new avenues for understanding the therapeutic potential of fungal metabolites.

Quantitative Insights into Aromatic Alcohol Production

The concentration of signaling molecules is a critical factor in quorum sensing, as a threshold concentration is required to trigger a response. Studies on Candida albicans have quantified the production of tryptophol and other aromatic alcohols under specific growth conditions.

| Molecule | Producing Organism | Growth Condition | Concentration (µg/g of cells) | Reference |

| Tryptophol | Candida albicans | 30°C | 440 | [5] |

| Tryptophol | Candida albicans | 37°C | 660 | [5] |

| Tryptophol | Candida albicans | 37°C with Tryptophan | 1650 (2.5-fold increase) | [5] |

| Phenethyl alcohol | Candida albicans | 30°C | 830 | [5] |

| Phenethyl alcohol | Candida albicans | 37°C | 1030 | [5] |

| Tyrosol | Candida albicans | 30°C | 2120 | [5] |

| Tyrosol | Candida albicans | 37°C | 2530 | [5] |

Broader Context: Other Tryptophan-Derived Signaling Molecules

The role of tryptophan derivatives in signaling is not limited to tryptophol. Indole, the parent compound of many of these molecules, is a well-established intercellular signal in bacteria, where it influences biofilm formation, drug resistance, and virulence.[10] Furthermore, D-tryptophan has been shown to inhibit biofilm formation in Pseudomonas mendocina and Staphylococcus aureus.[11][12]

In the context of the host, 5-Hydroxytryptophan (5-HTP), the direct precursor to 5-HTOL and the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), has been shown to restore gut microbiota dysbiosis in mouse models of depression.[13] The gut microbiota itself can influence the host's serotonin levels, highlighting a complex interplay between microbial and host signaling pathways involving tryptophan metabolites.[14] While 5-HTOL itself is not the primary focus of these studies, they establish the broader biological significance of this chemical family.

Experimental Protocols for Investigating Novel Signaling Molecules

The following are detailed methodologies for key experiments to investigate the role of this compound or other putative signaling molecules in microbial communication.

Protocol 1: Quantification of 5-HTOL from Microbial Cultures

This protocol is adapted from methods used for quantifying other aromatic alcohols.[5]

1. Culture Preparation:

-

Grow the microbial strain of interest in a suitable liquid medium (e.g., GPP medium for C. albicans) to the desired growth phase (e.g., stationary phase).

-

Prepare parallel cultures with and without supplementation of L-tryptophan to potentially enhance the production of tryptophan-derived metabolites.

2. Extraction of Metabolites:

-

Centrifuge the culture to separate the supernatant from the cell pellet.

-

Lyophilize (freeze-dry) the supernatant.

-

Extract the lyophilized supernatant with a suitable organic solvent, such as ethyl acetate.

-

Evaporate the organic solvent to concentrate the extracted metabolites.

3. Analytical Quantification:

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol).

-

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Use a pure standard of this compound to create a standard curve for accurate quantification.

-

The mass spectrum of 5-HTOL should be used for identification in GC-MS analysis.

Protocol 2: Biofilm Formation Assay

This protocol allows for the assessment of a molecule's effect on biofilm formation.[11][15]

1. Preparation of Cultures and Test Compound:

-

Grow the bacterial or fungal strain overnight in a suitable liquid medium.

-

Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1).

-

Prepare a stock solution of 5-HTOL in a suitable solvent (e.g., DMSO) and create serial dilutions in the growth medium. Ensure the final solvent concentration does not affect microbial growth.

2. Biofilm Growth:

-

In a 96-well microtiter plate, add the diluted microbial culture to wells containing different concentrations of 5-HTOL. Include no-treatment and solvent-only controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow for biofilm formation.

3. Quantification of Biofilm:

-

After incubation, gently discard the planktonic (free-floating) cells by washing the wells with a buffer such as phosphate-buffered saline (PBS).

-

Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.

-

Wash away the excess stain with water and allow the plate to dry.

-

Solubilize the stain from the biofilm using 30% acetic acid or ethanol.

-

Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol determines if a signaling molecule affects the expression of genes related to virulence, morphogenesis, or biofilm formation.

1. Cell Treatment and RNA Extraction:

-

Grow the microbial culture to mid-log phase.

-

Expose the culture to a specific concentration of 5-HTOL for a defined period (e.g., 1-2 hours). Use an untreated culture as a control.

-

Harvest the cells by centrifugation and immediately extract total RNA using a commercial RNA extraction kit or the hot-phenol method.

-

Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

2. cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

3. Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA as a template, specific primers for the target genes (e.g., genes involved in filamentation like HWP1 in C. albicans, or biofilm-associated genes), and a reference (housekeeping) gene for normalization (e.g., ACT1).

-

Use a fluorescent dye such as SYBR Green for detection.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the treated sample compared to the control.

Visualizations of Pathways and Workflows

Biosynthetic Pathway of Tryptophol

Caption: Biosynthesis of Tryptophol from Tryptophan in Fungi.

Experimental Workflow for Investigating 5-HTOL

Caption: Workflow for Investigating a Putative Signaling Molecule.

Conceptual Model of Quorum Sensing

Caption: Conceptual Model of Quorum Sensing.

References

- 1. Communication in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of quorum sensing and chemical communication in fungal biotechnology and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum sensing in fungi – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenethyl alcohol and tryptophol: autoantibiotics produced by the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Regulation of aromatic alcohol production in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Feedback control of morphogenesis in fungi by aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioengineer.org [bioengineer.org]

- 10. Indole Affects Biofilm Formation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Oral Administration of 5-Hydroxytryptophan Restores Gut Microbiota Dysbiosis in a Mouse Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jebms.org [jebms.org]

- 15. Xylitol and erythritol inhibit real-time biofilm formation of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxytryptophol: A Comprehensive Technical Guide to a Key Serotonin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytryptophol (5-HTOL) is a fascinating, yet often overlooked, metabolite of the essential neurotransmitter serotonin. While traditionally viewed as a minor product of serotonin degradation, its clinical significance has been profoundly highlighted by its dramatic increase following ethanol consumption. This elevation has established the urinary 5-HTOL to 5-hydroxyindoleacetic acid (5-HIAA) ratio as a highly sensitive and specific biomarker for recent alcohol intake. This technical guide provides an in-depth exploration of 5-HTOL, covering its biochemical synthesis, physiological roles beyond being an alcohol marker, and detailed methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the expanding role of serotonin metabolism in health and disease.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter, is renowned for its extensive influence on mood, cognition, and a myriad of physiological processes.[1] The metabolic fate of serotonin is a critical aspect of its overall function, and while the primary route of degradation leads to the formation of 5-hydroxyindoleacetic acid (5-HIAA), an alternative, reductive pathway results in the production of this compound (5-HTOL).[2]

Under normal physiological conditions, 5-HTOL is a minor metabolite.[3] However, the metabolic landscape is dramatically altered in the presence of ethanol. Alcohol consumption leads to a significant shift in serotonin metabolism, favoring the production of 5-HTOL over 5-HIAA.[4] This phenomenon has positioned the urinary 5-HTOL/5-HIAA ratio as a robust and reliable biomarker for recent alcohol ingestion, with applications in clinical and forensic toxicology.[3][5]

This guide will delve into the core aspects of 5-HTOL, providing a comprehensive overview of its biochemistry, physiological relevance, and the analytical techniques employed for its measurement.

Biochemical Pathway of this compound Formation

The synthesis of 5-HTOL is intrinsically linked to the catabolism of serotonin. The metabolic cascade begins with the oxidative deamination of serotonin by monoamine oxidase (MAO) to form the intermediate aldehyde, 5-hydroxyindole-3-acetaldehyde (5-HIAL).[6] From this critical juncture, the metabolic pathway can proceed in two directions:

-

Oxidative Pathway: Aldehyde dehydrogenase (ALDH) catalyzes the oxidation of 5-HIAL to 5-hydroxyindoleacetic acid (5-HIAA), the major metabolite of serotonin.[6]

-

Reductive Pathway: In the presence of NADH, alcohol dehydrogenase (ADH) or aldehyde reductase reduces 5-HIAL to this compound (5-HTOL).[2]

Ethanol consumption significantly influences this metabolic choice. The metabolism of ethanol by ADH and ALDH leads to an increase in the intracellular NADH/NAD+ ratio. This altered redox state favors the reductive pathway, leading to a substantial increase in the formation of 5-HTOL.[7]

Physiological and Pathophysiological Roles

While the primary clinical application of 5-HTOL measurement is as a biomarker for alcohol consumption, emerging evidence suggests it may have other physiological roles.

Biomarker for Recent Alcohol Consumption

The most well-documented role of 5-HTOL is as a sensitive and specific indicator of recent alcohol intake. Following ethanol consumption, the urinary 5-HTOL/5-HIAA ratio can increase 20- to 100-fold.[8] This elevation persists for several hours after alcohol is no longer detectable in the blood or breath, providing a longer window of detection.[9] A urinary 5-HTOL/5-HIAA ratio greater than 15-20 pmol/nmol is often used as a cutoff to indicate recent alcohol consumption.[10][11]

Potential Role in the Central Nervous System

The presence of 5-HTOL in the cerebrospinal fluid (CSF) suggests it may have effects within the central nervous system (CNS).[5] Studies have shown that CSF levels of 5-HTOL are significantly elevated during ethanol intoxication.[5] While the direct neurological effects of 5-HTOL are not fully elucidated, its precursor, 5-hydroxytryptophan (5-HTP), is known to cross the blood-brain barrier and increase serotonin synthesis in the CNS, influencing sleep, mood, and anxiety.[12] Given its structural similarity to serotonin, it is plausible that 5-HTOL could interact with serotonin receptors, although this requires further investigation.

Vascular Effects

A study on isolated canine cerebral arteries demonstrated that 5-HTOL can cause a dose-dependent contraction. This effect was suppressed by a serotonin receptor antagonist, suggesting that 5-HTOL may act on tryptaminergic receptors in the vasculature. This finding opens up the possibility that 5-HTOL could play a role in regulating cerebral blood flow, although more research is needed to confirm this in vivo and to elucidate the specific signaling pathways involved.

Quantitative Data on this compound Levels

The following tables summarize quantitative data on urinary 5-HTOL and the 5-HTOL/5-HIAA ratio from various studies. These values can vary based on individual metabolism, the timing of sample collection, and the analytical methods used.

Table 1: Urinary 5-HTOL and 5-HIAA Levels in Healthy Subjects (Abstinent)

| Parameter | Mean Value | Range | Sample Type | Reference |

| 5-HTOL/5-HIAA Ratio | 7.6 pmol/nmol | 4 - 17 pmol/nmol | Urine | [11] |

| Total 5-HTOL | < 0.2 µM | - | Urine | [13] |

| 5-HIAA | 3.9 mg/24h | - | 24-hour Urine | [2] |

| 5-HTOL | 16.8 µ g/24h | - | 24-hour Urine | [2] |

| 5-HTOL (Free) | ~1% of total | - | Urine | [8] |

Table 2: Urinary 5-HTOL/5-HIAA Ratio After Controlled Ethanol Administration

| Ethanol Dose | Time After Ingestion | Mean 5-HTOL/5-HIAA Ratio | Peak Fold Increase | Reference |

| 0.40 g/kg (IV) | Peak at 200-220 min | - | - | [9] |

| 50 g | Morning after | - | ~50-fold | [14] |

| 80 g | Morning after | - | ~50-fold | [14] |

| 0.4 g/kg (twice daily for 8 days) | Morning after evening dose | 2-109 nmol/µmol | - | [4] |

| Acute dose | - | 0.5 - 15 µM (Total 5-HTOL) | - | [13] |

Experimental Protocols for this compound Analysis

The accurate quantification of 5-HTOL and 5-HIAA is crucial for its clinical and research applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[3]

Sample Preparation (Urine)

A general workflow for the preparation of urine samples for 5-HTOL analysis is as follows:

-

Enzymatic Hydrolysis: Since a significant portion of 5-HTOL is excreted as a glucuronide conjugate, an initial hydrolysis step using β-glucuronidase is often necessary to measure total 5-HTOL.[13]

-

Extraction: Solid-phase extraction (SPE) with a C18 cartridge or liquid-liquid extraction (LLE) is commonly used to isolate and concentrate 5-HTOL and 5-HIAA from the urine matrix.[8][15]

-

Derivatization (for GC-MS): For GC-MS analysis, a derivatization step is required to increase the volatility and thermal stability of the analytes. A common derivatizing agent is pentafluoropropionic anhydride.[5]

GC-MS Method

-

Gas Chromatograph (GC) Parameters:

-

Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

-

Injector: Splitless injection is common for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, starting at a lower temperature and ramping up to a final temperature.

-

Carrier Gas: Helium is the most common carrier gas.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization: Electron ionization (EI) is typically used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized 5-HTOL and an internal standard.[5]

-

LC-MS/MS Method

-

Liquid Chromatograph (LC) Parameters:

-

Column: A reversed-phase C18 column is commonly used for separation.[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

-

-

Tandem Mass Spectrometer (MS/MS) Parameters:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode is common.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and then monitoring a specific product ion after fragmentation, which provides high selectivity and sensitivity.[16] A deuterated internal standard is often used for accurate quantification.[8]

-

Signaling Pathways

The direct signaling pathways of 5-HTOL are not well-defined. However, its formation is a key branch of the broader serotonin signaling network. The interaction of serotonin with its numerous receptor subtypes (5-HT1 to 5-HT7) initiates a wide array of intracellular signaling cascades that regulate diverse physiological functions.[16]

Given the structural similarity of 5-HTOL to serotonin, it is plausible that it could interact with one or more of the serotonin receptor subtypes, potentially acting as a weak agonist or antagonist. The observed contractile effect of 5-HTOL on cerebral arteries suggests a potential interaction with serotonin receptors on vascular smooth muscle cells, but the specific downstream signaling cascade remains to be elucidated.[17][18][19][20][21]

Future Directions

The study of this compound is a burgeoning field with several exciting avenues for future research:

-

Elucidation of Direct Physiological Roles: Further investigation is needed to understand the direct physiological and pharmacological effects of 5-HTOL, particularly within the central nervous and cardiovascular systems.

-

Receptor Binding Studies: Comprehensive studies are required to determine if 5-HTOL directly interacts with any of the known serotonin receptor subtypes and to characterize the nature of this interaction.

-

Clinical Applications Beyond Alcohol Monitoring: Exploring the potential of 5-HTOL as a biomarker in other pathological conditions where serotonin metabolism is altered could yield new diagnostic tools.

-

Pharmacokinetics and Distribution: A more detailed understanding of the pharmacokinetics, distribution, and metabolism of 5-HTOL in different tissues will be crucial for a complete picture of its biological significance.

Conclusion

This compound, a once-considered minor metabolite of serotonin, has emerged as a molecule of significant clinical and research interest. Its dramatic and reliable increase following alcohol consumption has solidified its role as a key biomarker for recent ethanol intake. While this application remains its most prominent, preliminary evidence suggests that 5-HTOL may possess other physiological functions, particularly within the central nervous and vascular systems. The continued exploration of this intriguing molecule holds the promise of not only refining our understanding of serotonin metabolism but also potentially uncovering new therapeutic targets and diagnostic markers. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the multifaceted nature of this compound.

References

- 1. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5HIAA (5-Hydroxyindoleacetic acid) | Pathology Tests Explained [pathologytestsexplained.org.au]

- 3. ClinPGx [clinpgx.org]

- 4. Urinary ethyl glucuronide and this compound levels during repeated ethanol ingestion in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 5HTOL/5HIAA Ratio as a Biomarker of Alcohol Hangover - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of urinary this compound glucuronide by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time course and reproducibility of urinary excretion profiles of ethanol, methanol, and the ratio of serotonin metabolites after intravenous infusion of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The formation of this compound in brain in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urinary this compound: a possible marker of recent alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Melatonin - Wikipedia [en.wikipedia.org]

- 13. Determination of urinary this compound by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urinary excretion of methanol and this compound as biochemical markers of recent drinking in the hangover state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dl.astm.org [dl.astm.org]

- 16. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Intracellular signaling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxytryptophol: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytryptophol (5-HTOL), a metabolite of serotonin, has garnered interest primarily as a biomarker for recent alcohol consumption. However, its own bioactivities, including hypnotic and antioxidant properties, suggest a more complex pharmacological profile. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its metabolic pathways, known enzymatic interactions, and potential signaling effects. While quantitative data on its direct receptor binding and enzyme inhibition constants are limited in publicly available literature, this document synthesizes the current understanding of its in vitro pharmacology and provides detailed experimental protocols for its further investigation.

Introduction

This compound (5-HTOL) is an indole compound that is a minor metabolite of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2] It is structurally analogous to serotonin and melatonin.[3] The metabolism of serotonin primarily yields 5-hydroxyindoleacetic acid (5-HIAA); however, the metabolic pathway can shift towards the production of 5-HTOL, notably in the presence of ethanol.[1][2] This has led to its widespread use as a reliable biomarker for recent alcohol intake.[3] Beyond its role as a biomarker, 5-HTOL has been observed to possess hypnotic and marginal antioxidant properties, suggesting intrinsic biological activities that warrant further exploration.[3]

This guide will delve into the known in vitro mechanisms of action of this compound, with a focus on its enzymatic interactions and metabolic fate. It will also outline detailed experimental methodologies to facilitate further research into its direct effects on receptors and signaling pathways.

Metabolic Pathways and Enzymatic Interactions

The primary in vitro mechanism of action of this compound is intrinsically linked to the metabolism of serotonin.

Serotonin Metabolism and the Formation of this compound

Serotonin is metabolized by monoamine oxidase (MAO) to form 5-hydroxyindole-3-acetaldehyde (5-HIAL).[1][2] This intermediate aldehyde can then be either oxidized by aldehyde dehydrogenase (ALDH) to form the major metabolite 5-HIAA, or reduced by alcohol dehydrogenase (ADH) or aldehyde reductase to form 5-HTOL.[1][2] The direction of this metabolic pathway is heavily influenced by the intracellular NADH/NAD+ ratio.

Interaction with Alcohol Dehydrogenase (ADH)

The most well-characterized in vitro interaction of this compound is with alcohol dehydrogenase (ADH). The reduction of 5-HIAL to 5-HTOL is efficiently catalyzed by ADH, particularly in the presence of NADH.[1] Conversely, 5-HTOL can be oxidized back to 5-HIAL by ADH in the presence of NAD+. The balance between the reductive and oxidative pathways is therefore highly dependent on the cellular redox state, specifically the NADH/NAD+ ratio. The presence of ethanol, which is also metabolized by ADH and increases the NADH/NAD+ ratio, shifts the equilibrium towards the formation of 5-HTOL.

Potential Receptor and Signaling Pathway Interactions

Direct evidence for high-affinity binding of this compound to specific receptors is currently lacking in the scientific literature. However, its structural similarity to serotonin and melatonin suggests the potential for interaction with their respective receptors.[3]

Serotonin Receptors

Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that mediate a wide range of physiological effects.[4] These receptors are coupled to various second messenger systems, including adenylyl cyclase (modulating cAMP levels) and phospholipase C (leading to inositol phosphate production and intracellular calcium mobilization).[1][5] Given that this compound is an analog of serotonin, it is plausible that it may interact with one or more of the 14 known serotonin receptor subtypes. However, to date, no studies have published binding affinity data (Ki or Kd values) for this compound at these receptors.

References

- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. The human 5-hydroxytryptamine 1A receptor differentially modulates phospholipase C and adenylyl cyclase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 5-Hydroxytryptophol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophol (5-HTOL), a fascinating and biologically active metabolite of serotonin, has garnered increasing interest within the scientific community.[1][2] Primarily known as a reliable biomarker for recent alcohol consumption, its broader pharmacological profile reveals a complex interplay with the serotonergic system and other physiological pathways.[1][2][3] This technical guide provides an in-depth exploration of the pharmacological properties of 5-HTOL, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways to support further research and drug development endeavors.

Pharmacodynamics

The direct interaction of this compound with specific receptors is not extensively documented in publicly available literature. However, its structural similarity to serotonin suggests a potential to interact with various serotonin (5-HT) receptors. The primary pharmacodynamic effects of 5-HTOL are currently understood through its role in the broader metabolic pathway of serotonin and its modulation by external factors such as ethanol.

Receptor Binding Affinity

For context, the binding affinities of the parent compound, Serotonin (5-Hydroxytryptamine), for various human 5-HT receptors are presented in Table 1.

Table 1: Binding Affinities of Serotonin for Human 5-HT Receptors

| Receptor Subtype | Ligand | Assay Type | Ki (nM) |

| 5-HT1A | Serotonin | Radioligand Binding | 3.2 |

| 5-HT1B | Serotonin | Radioligand Binding | 4.6 |

| 5-HT1D | Serotonin | Radioligand Binding | 5.0 |

| 5-HT2A | Serotonin | Radioligand Binding | 12.6 |

| 5-HT2C | Serotonin | Radioligand Binding | 5.0 |

| 5-HT7 | Serotonin | Radioligand Binding | 0.5 - 2.0 |

Note: Data for serotonin is provided for comparative purposes. Specific binding data for this compound is not available in the cited literature.

Pharmacokinetics

The pharmacokinetic profile of this compound is not as well-characterized as its precursor, 5-Hydroxytryptophan (5-HTP). However, its formation and elimination are intrinsically linked to the metabolism of serotonin and are significantly influenced by factors such as alcohol consumption.

Table 2: Pharmacokinetic Parameters of 5-Hydroxytryptophan (5-HTP) in Humans

| Parameter | Value | Conditions |

| Half-life (t1/2) | 2.2 - 7.4 hours | Following intravenous administration with carbidopa pretreatment.[4] |

| Plasma Clearance (CL) | 0.10 - 0.23 L/kg/hour | Following intravenous administration with carbidopa pretreatment.[4] |

| Oral Bioavailability | 48% ± 15% | Co-administered with carbidopa.[4] |

Note: This data pertains to 5-HTP, the precursor to serotonin. Specific pharmacokinetic data for this compound is limited.

The increased urinary excretion of 5-HTOL following alcohol intake, which persists for 5-15 hours after ethanol has been eliminated, suggests a relatively longer half-life compared to ethanol itself.[3]

Toxicology

Detailed toxicological studies specifically on this compound, such as the determination of an LD50, are not extensively reported. However, adverse physiological symptoms, including diarrhea, headache, and fatigue, have been observed in healthy subjects who consumed a moderate dose of ethanol combined with a dietary source of serotonin, leading to elevated 5-HTOL levels. These symptoms are associated with the serotonergic system and suggest that high concentrations of 5-HTOL may have toxic effects.

It is important to note that while no definitive cases of toxicity have been linked to 5-Hydroxytryptophan (5-HTP) supplementation, the potential for serotonin syndrome exists, particularly when combined with other serotonergic agents.[5][6]

Metabolic Pathways

This compound is a key metabolite in the degradation pathway of serotonin. The metabolism of serotonin is a multi-step process involving several key enzymes.

Serotonin Metabolism to this compound

The primary pathway for serotonin degradation involves its conversion to 5-hydroxyindoleacetaldehyde (5-HIAL) by monoamine oxidase (MAO).[7] Subsequently, 5-HIAL can be either oxidized by aldehyde dehydrogenase (ALDH) to form 5-hydroxyindoleacetic acid (5-HIAA), the major urinary metabolite, or reduced by alcohol dehydrogenase (ADH) to form this compound.[1][7]

Ethanol consumption significantly shifts this metabolic balance. The oxidation of ethanol by ADH leads to an increase in the NADH/NAD+ ratio, which in turn favors the reduction of 5-HIAL to 5-HTOL by ADH.[1] This results in a marked increase in the urinary 5-HTOL/5-HIAA ratio, making it a sensitive and specific biomarker for recent alcohol intake.[1][3]

Experimental Protocols

Determination of this compound in Biological Samples (HPLC)

This protocol outlines a general method for the quantification of 5-HTOL in biological matrices such as plasma or urine using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.[8][9]

1. Sample Preparation:

-

Urine: Dilute the urine sample with the mobile phase. For the analysis of conjugated 5-HTOL, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is required prior to extraction.

-

Plasma: Perform protein precipitation by adding a precipitating agent (e.g., perchloric acid or acetonitrile) to the plasma sample. Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Solid-Phase Extraction (SPE): For cleaner samples and increased sensitivity, pass the diluted urine or protein-free plasma supernatant through a C18 SPE cartridge. Wash the cartridge and elute the analytes with an appropriate solvent (e.g., methanol). Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (e.g., methanol or acetonitrile). The mobile phase may also contain an ion-pairing agent.

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Detection:

-

Fluorescence Detection: Excitation wavelength around 285 nm and emission wavelength around 340 nm.

-

Electrochemical Detection: Glassy carbon working electrode with an applied potential of approximately +0.6 to +0.8 V versus an Ag/AgCl reference electrode.

-

3. Quantification:

-

Prepare a series of standard solutions of 5-HTOL of known concentrations.

-

Inject the standards and samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area or height of the standards against their concentrations.

-

Determine the concentration of 5-HTOL in the samples by interpolating their peak areas or heights on the calibration curve.

Radioligand Binding Assay for Serotonin Receptors

This protocol describes a general radioligand displacement assay to determine the binding affinity of a test compound (e.g., this compound) for a specific serotonin receptor subtype.[10][11][12]

1. Membrane Preparation:

-

Homogenize tissue or cells expressing the target serotonin receptor subtype in a cold buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in the assay buffer to a desired protein concentration.

2. Binding Assay:

-

In a microplate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]serotonin or a specific antagonist), and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, include wells containing the membrane preparation, the radioligand, and a high concentration of a known potent unlabeled ligand for the receptor.

-

To determine total binding, include wells with only the membrane preparation and the radioligand.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

3. Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a displacement curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the displacement curve.

-

Calculate the Ki (inhibition constant) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a significant metabolite of serotonin with established utility as a biomarker for alcohol consumption. While its direct pharmacological actions are not yet fully elucidated, its close relationship with the serotonergic system suggests a potential for broader physiological effects. The information and protocols provided in this guide are intended to serve as a resource for researchers and drug development professionals to further investigate the pharmacological profile of this intriguing molecule. Future studies focusing on its receptor binding affinities, detailed pharmacokinetic parameters, and comprehensive toxicological evaluation are crucial to fully understand its potential as a therapeutic target or a modulator of physiological processes.

References

- 1. Item - Studies on this compound and the metabolic interaction between serotonin and ethanol - Karolinska Institutet - Figshare [openarchive.ki.se]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. ClinPGx [clinpgx.org]

- 4. Kinetics of l-5-hydroxytryptophan in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety of 5-hydroxy-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin syndrome - Wikipedia [en.wikipedia.org]

- 7. Serotonin - Wikipedia [en.wikipedia.org]

- 8. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Early Research of 5-Hydroxytryptophol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophol (5-HTOL), a fascinating and significant metabolite of serotonin, has a rich history of scientific inquiry that has paved the way for its contemporary applications, notably as a reliable biomarker for recent alcohol consumption. This technical guide delves into the seminal research that led to the discovery and initial understanding of 5-HTOL, presenting the core findings, experimental methodologies, and metabolic pathways as detailed in the foundational scientific literature.

The Initial Discovery: A Serotonin Metabolite Unveiled

The journey to understanding 5-HTOL began with investigations into the metabolic fate of serotonin (5-hydroxytryptamine, 5-HT). While the major metabolic route for serotonin was known to be oxidative deamination to 5-hydroxyindoleacetic acid (5-HIAA), early research hinted at a reductive pathway.

Pioneering Animal Studies

The first definitive identification of 5-HTOL as a metabolite of serotonin emerged from studies on rats. In 1962, Kveder, Iskrić, and Keglević published their groundbreaking findings in the Biochemical Journal. Their work demonstrated that rat liver slices could convert serotonin into 5-HTOL. Furthermore, they identified 5-HTOH-O-glucuronide as a major serotonin metabolite in rat urine.[1]

Subsequent research by Bartholini, Pletscher, and Bruderer showed the formation of 5-HTOL from serotonin during the incubation of isolated rabbit platelets with reserpine.[1] Feldstein and Wong also contributed by detecting both the aldehyde and alcohol derivatives of serotonin in rat liver homogenates incubated with radiolabeled serotonin.[1]

Confirmation in Humans

The presence of this reductive metabolic pathway in humans was confirmed in a pivotal 1966 study by Davis, Cashaw, Huff, and Brown, published in the Proceedings of the Society for Experimental Biology and Medicine.[1][2] This research not only isolated and identified free 5-HTOL and its glucuronide and sulfate conjugates in human urine but also documented the in vivo conversion of radiolabeled serotonin (5-HT-¹⁴C) to 5-HTOL-¹⁴C in human subjects.[1]

The Serotonin-to-5-HTOL Metabolic Pathway

The metabolic conversion of serotonin to 5-HTOL is a two-step enzymatic process. This pathway represents a minor, yet significant, alternative to the primary oxidative pathway leading to 5-HIAA.

Key Experimental Protocols of Early Research

The foundational studies on 5-HTOL relied on a combination of in vitro and in vivo experiments, employing techniques that were state-of-the-art for their time.

Isolation and Identification of 5-HTOL from Human Urine (Davis et al., 1966)

This protocol outlines the methodology used to isolate and identify 5-HTOL from the urine of patients with carcinoid tumors, who excrete large amounts of serotonin metabolites.

-

Urine Sample Preparation: 24-hour urine collections were adjusted to pH 11 with sodium hydroxide. Barium chloride was added to precipitate interfering phosphates and sulfates. After centrifugation, the supernatant was filtered and adjusted to pH 7.0.[1]

-

Extraction of Free 5-HTOL: Aliquots of the prepared urine were saturated with sodium chloride, and free 5-HTOL was extracted with ether. The ether extracts were then washed with a phosphate buffer (pH 7.0) to remove traces of 5-HIAA.[1]

-

Hydrolysis of Conjugates: To measure conjugated 5-HTOL, urine samples were incubated with β-glucuronidase and Glusulase (a preparation containing both sulfatase and β-glucuronidase activity) to liberate 5-HTOL from its glucuronide and sulfate conjugates. The liberated 5-HTOL was then extracted with ether.

-

Chromatographic Separation: The ether extracts were subjected to paper chromatography followed by thin-layer chromatography (TLC) on silica gel G with ethyl acetate as the solvent. This two-step process allowed for the separation of 5-HTOL from other indole compounds.[1]

-

Identification: The isolated compound corresponding to the Rf value of authentic 5-HTOL was further identified by its ultraviolet absorption spectrum and by its enzymatic conversion to 5-HIAA.

Enzymatic Conversion for Quantitative Analysis (Davis et al., 1966)

A quantitative method for the determination of 5-HTOL was developed based on its enzymatic conversion to 5-HIAA.

-

Enzyme Reaction: The isolated 5-HTOL was incubated in a glycine buffer (pH 9.6) with NAD+, purified liver alcohol dehydrogenase, and rabbit liver aldehyde dehydrogenase.[1]

-

Extraction and Fluorometric Determination: The 5-HIAA formed in the reaction was extracted and then quantified using a fluorometric method.[1]

Quantitative Findings from Early Human Studies

The study by Davis and colleagues provided the first quantitative data on the extent of the reductive pathway of serotonin metabolism in humans.

| Metabolite | Percentage of Excreted ¹⁴C Activity |

| This compound (5-HTOL) and its conjugates | 2.35% |

| 5-Hydroxyindoleacetic acid (5-HIAA) | 82.3% |

Table 1: Excretion of ¹⁴C-labeled Serotonin Metabolites in Humans [1] Data from Davis et al. (1966) following oral administration of 5-HT-¹⁴C.

These findings clearly established that the conversion of serotonin to 5-HTOL is a regular but relatively minor metabolic pathway in humans under normal physiological conditions.[1]

The Link to Ethanol Metabolism

A significant area of early 5-HTOL research was the investigation of its relationship with ethanol consumption. It was observed that the ingestion of ethanol leads to a notable shift in serotonin metabolism, favoring the reductive pathway to 5-HTOL over the oxidative pathway to 5-HIAA. This is due to the increase in the NADH/NAD+ ratio during ethanol metabolism, which favors the alcohol dehydrogenase-catalyzed reduction of 5-hydroxyindole-3-acetaldehyde to 5-HTOL. This discovery laid the groundwork for the development of 5-HTOL as a sensitive and specific biomarker for recent alcohol intake.

Conclusion

The discovery of this compound in the early 1960s marked a significant advancement in our understanding of serotonin metabolism. The meticulous experimental work of pioneers like Kveder, Davis, and their colleagues not only established the existence of a reductive metabolic pathway for this crucial neurotransmitter but also provided the foundational knowledge for the development of important clinical diagnostic tools. The early research, characterized by its rigorous application of biochemical and analytical techniques, continues to be relevant for scientists and drug development professionals working in the fields of neurobiology, pharmacology, and clinical chemistry.

References

The Enigmatic Role of 5-Hydroxytryptophol in Plant Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytryptophol (5-HTOH), a derivative of the essential amino acid tryptophan, is an intriguing yet underexplored molecule within the intricate biochemical landscape of the plant kingdom. While its presence has been identified in select plant species, a comprehensive understanding of its biosynthesis, metabolic fate, and physiological significance remains largely elusive. This technical guide synthesizes the current, albeit limited, knowledge of 5-HTOH in plant biochemistry, drawing parallels with its better-understood precursors, 5-hydroxytryptophan (5-HTP) and serotonin (5-hydroxytryptamine). This document aims to provide a foundational resource for researchers, scientists, and drug development professionals, highlighting key metabolic pathways, proposing experimental methodologies, and identifying critical knowledge gaps to stimulate further investigation into this potentially significant phytocompound.

Introduction

The tryptophan metabolic network in plants gives rise to a diverse array of bioactive compounds, including the essential plant hormone auxin (indole-3-acetic acid), as well as protective secondary metabolites like phytoalexins and alkaloids. Within this network, the hydroxytryptophan pathway, leading to the formation of serotonin and melatonin, has garnered significant attention for its roles in plant growth, development, and stress responses. This compound, a structural analog of serotonin and melatonin, has been detected in plants such as the Scots pine (Pinus sylvestris)[1]. However, its biochemical functions, from synthesis to degradation, are yet to be fully elucidated. This guide delves into the putative pathways of 5-HTOH metabolism and its potential physiological implications in plants.

Biosynthesis of this compound: A Putative Pathway

Direct evidence for the complete biosynthetic pathway of this compound in plants is currently scarce. However, based on the established metabolism of serotonin in other organisms and the known enzymatic capabilities of plants, a plausible pathway can be proposed. The biosynthesis is believed to originate from the amino acid L-tryptophan.

The initial steps leading to the formation of serotonin are well-documented in plants[2][3][4][5][6].

Step 1: Tryptophan to 5-Hydroxytryptophan (5-HTP)

The biosynthesis commences with the hydroxylation of L-tryptophan at the 5-position of the indole ring to produce L-5-hydroxytryptophan (5-HTP). This reaction is catalyzed by tryptophan hydroxylase (TPH) , a monooxygenase that utilizes molecular oxygen and a pterin cofactor[4].

Step 2: 5-Hydroxytryptophan (5-HTP) to Serotonin (5-Hydroxytryptamine)

Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to yield serotonin[2][5][6]. This enzyme is dependent on pyridoxal phosphate as a cofactor.

Proposed Subsequent Steps to this compound:

The conversion of serotonin to this compound likely mirrors the metabolic pathway of serotonin in animals, which involves two key enzymatic steps.

Step 3 (Putative): Serotonin to 5-Hydroxyindole-3-acetaldehyde (5-HIAL)

Serotonin is likely oxidized by a monoamine oxidase (MAO) or a similar amine oxidase present in plants to form the intermediate, 5-hydroxyindole-3-acetaldehyde (5-HIAL)[7][8].

Step 4 (Putative): 5-Hydroxyindole-3-acetaldehyde (5-HIAL) to this compound

Finally, 5-HIAL is reduced to this compound by an alcohol dehydrogenase (ADH) or an aldehyde reductase, utilizing NADH or NADPH as a reducing agent[8].

Figure 1: Proposed biosynthetic pathway of this compound in plants.

Potential Physiological Roles

The physiological functions of this compound in plants are not yet established. However, based on the known activities of its precursors and structurally related molecules, several potential roles can be hypothesized:

-

Growth Regulation: Tryptophol (indole-3-ethanol), a related compound lacking the 5-hydroxyl group, has been shown to possess auxin-like activity and can promote plant growth. It is possible that this compound may also exhibit similar growth-regulating properties.

-

Stress Response: Serotonin is known to accumulate in plants under various stress conditions and is implicated in defense responses against pathogens and herbivores. As a metabolite of serotonin, this compound could be involved in modulating these stress responses or act as a signaling molecule itself.

-

Allelopathy: Some plants are known to exude 5-HTP from their roots, which can have allelopathic effects on neighboring plants[9]. It is conceivable that this compound could also be released into the rhizosphere and influence the growth of other organisms.

Quantitative Data

Quantitative data on the concentration of this compound in plant tissues is extremely limited. The majority of studies have focused on the quantification of its precursor, 5-HTP, particularly in the seeds of Griffonia simplicifolia, where it is found in high concentrations.

| Plant Species | Tissue | Compound | Concentration | Reference |

| Griffonia simplicifolia | Seeds | 5-Hydroxytryptophan (5-HTP) | 94.75 ± 0.038% to 95.47 ± 0.410% in extracts; 9.93 ± 0.002% to 12.09 ± 0.004% in raw materials | [10] |

| Lycopersicon esculentum (Tomato) | Leaves | Serotonin | 7.5 µg/g fresh weight | [11] |

| Lycopersicon esculentum (Tomato) | Fruit | Serotonin | 3.2 µg/g fresh weight | [11] |

| Lycopersicon esculentum (Tomato) | Leaves | Tryptophan | 20 to 40 µg/g fresh weight | [11] |

Further research is critically needed to quantify this compound levels in various plant species and tissues under different physiological and environmental conditions.

Experimental Protocols

The analysis of this compound in plant matrices requires sensitive and specific analytical techniques. The following provides a general workflow and a detailed protocol for the extraction and quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

General Experimental Workflow

Figure 2: General workflow for the analysis of this compound in plant tissues.

Detailed Methodology for HPLC-MS Analysis

This protocol is adapted from methods used for the analysis of 5-HTP and other indolic compounds in plant extracts[3][10].

1. Sample Preparation and Extraction:

-

Objective: To extract this compound from the plant matrix while minimizing degradation.

-

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 80% Methanol with 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Weigh approximately 100 mg of fresh plant tissue (or 20 mg of freeze-dried tissue) into a pre-chilled mortar.

-

Add liquid nitrogen and grind the tissue to a fine powder.

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 30 minutes, with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant for analysis.

-

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Objective: To remove interfering compounds and concentrate the analyte.

-

Materials:

-

C18 SPE cartridge

-

SPE manifold

-

Methanol

-

Water with 0.1% formic acid

-

-

Procedure:

-

Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water with 0.1% formic acid.

-

Load the plant extract supernatant onto the cartridge.

-

Wash the cartridge with 3 mL of water with 0.1% formic acid to remove polar impurities.

-

Elute the this compound with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS analysis.

-

3. HPLC-MS/MS Conditions:

-

Objective: To separate and quantify this compound.

-

Instrumentation:

-